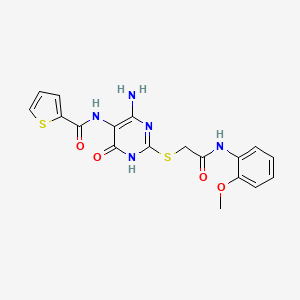

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S2/c1-27-11-6-3-2-5-10(11)20-13(24)9-29-18-22-15(19)14(17(26)23-18)21-16(25)12-7-4-8-28-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDBDDUCPINDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 443.45 g/mol. The structure features a thiophene ring, a pyrimidine derivative, and several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N5O4S |

| Molecular Weight | 443.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives of pyrimidine have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.

- Induction of Apoptosis : It triggers programmed cell death pathways in cancer cells.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial effects of various derivatives of the compound against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced activity, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL observed for the most active compounds .

Case Study 2: Antitumor Efficacy

In vitro experiments demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through CDK inhibition. This suggests potential therapeutic applications in oncology .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. A notable study indicated that derivatives containing a methoxy group showed enhanced activity against various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the pyrimidine ring is crucial for its activity, as structural modifications can significantly alter its efficacy against different cancer cell lines .

Enzyme Inhibition

This compound has been evaluated as an inhibitor of various enzymes. Specifically, it has shown promising results against acetylcholinesterase (AChE), which is a key target in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, potentially improving cognitive function .

Antimicrobial Efficacy Study

A series of synthesized compounds were tested for antimicrobial properties. Results indicated that those with methoxy substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological outcomes .

Docking Studies

Computational docking studies revealed that this compound effectively binds to key enzymes involved in bacterial metabolism. This binding interaction provides insights into its mechanism of action and potential therapeutic applications .

Pharmacological Profiles

Various derivatives have been explored beyond antibacterial effects to include anti-inflammatory and anticancer properties. This broad spectrum suggests potential for development into multi-target therapeutic agents capable of addressing multiple disease mechanisms .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycles: The target compound’s dihydropyrimidinone core differs from dihydropyridine (AZ331) or thiazole-pyrimidine hybrids ().

- Substituent Effects : The 2-methoxyphenyl group in the target compound may improve lipophilicity compared to AZ331’s methoxyphenyl, while the thiophene carboxamide could enhance π-π stacking versus thiazolecarboxamide in .

- Synthesis : The target compound likely requires cyclocondensation of thiourea intermediates (analogous to ) followed by thioether formation, whereas AZ331 and compounds rely on sequential alkylation/amination .

Electronic and Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Analysis :

- The target compound’s lower LogP compared to AZ331 suggests better aqueous solubility, likely due to the polar dihydropyrimidinone ring and carboxamide groups.

- The thioether linkage in the target compound may increase metabolic stability compared to ester or ether linkages in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.